2-{[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid
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Overview
Description
2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound featuring a pyrazole ring, a propenoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID: shares similarities with other pyrazole-containing compounds, such as:
Uniqueness
What sets 2-{[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[[(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H15N3O3/c1-10-11(9-18(2)17-10)7-8-14(19)16-13-6-4-3-5-12(13)15(20)21/h3-9H,1-2H3,(H,16,19)(H,20,21)/b8-7+ |
InChI Key |
QCSZJHPSZCINOR-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)NC2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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